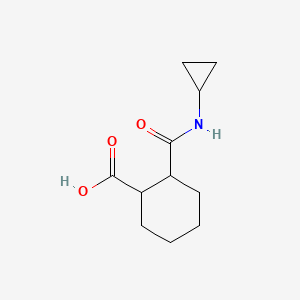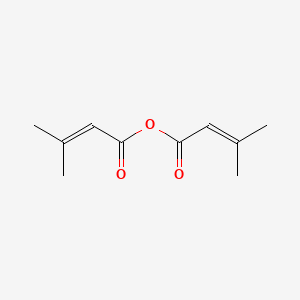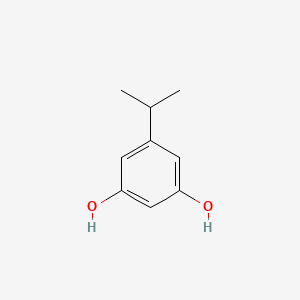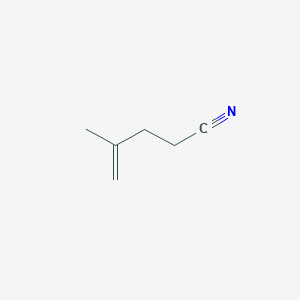
2-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic Acid
Descripción general
Descripción
2-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid, also known as cephapirin, is a semi-synthetic antibiotic that belongs to the class of cephalosporins. It was first introduced in the 1960s and has been widely used in the medical field since then. The chemical structure of cephapirin contains a beta-lactam ring, which is responsible for its antibacterial activity.
Aplicaciones Científicas De Investigación
Plasticizers and Environmental Exposure
Cyclohexane dicarboxylic acid diisononyl ester, a compound related to 2-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid, is used as a new generation plasticizer to improve the flexibility of polymers, mainly PVC. This application aims to reduce the toxic effects on human health during their release from polymers to the environment. The identification and analysis of such compounds, including their cis and trans isomers, are crucial for understanding their environmental impact and for developing safer alternatives to traditional plasticizers (Dziwiński, Poźniak, & Lach, 2017). Furthermore, environmental exposure studies have measured the concentrations of oxidative metabolites of DINCH, a cyclohexane dicarboxylic acid derivative, in human urine to assess exposure levels, highlighting the need for monitoring and managing environmental and health impacts of such compounds (Silva, Jia, Samandar, Preau, & Calafat, 2013).
Supramolecular Structures
The study of supramolecular structures of cyclohexane carboxylic acid derivatives, such as cyclohexane-1, 3cis, 5cis-tricarboxylic acid, reveals various acid motifs including tapes, sheets, and interpenetrating networks in their co-crystal structures with organic bases. This research contributes to the understanding of how these compounds interact at the molecular level, informing their potential applications in materials science and molecular engineering (Shan, Bond, & Jones, 2003).
Propiedades
IUPAC Name |
2-(cyclopropylcarbamoyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(12-7-5-6-7)8-3-1-2-4-9(8)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESTZIIAJPVBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372219 | |
| Record name | 2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353770-03-3 | |
| Record name | 2-(cyclopropylcarbamoyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)





![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)


